
Neriproct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neriproct is a topical combination therapy primarily used for the treatment of hemorrhoidal symptoms, including inflammation, pain, and swelling. It contains diflucortolone valerate (a potent synthetic corticosteroid) and lidocaine (a local anesthetic). The corticosteroid component exerts anti-inflammatory and immunosuppressive effects, while lidocaine provides rapid analgesic relief by blocking nerve signals .
準備方法
合成経路と反応条件
ジフルコルチロンバレレートの合成は、基本的なステロイド構造から始まり、複数の段階を伴います。このプロセスには、フッ素原子の導入とステロイドとバレリアン酸のエステル化が含まれます。リドカインは、2,6-ジメチルアニリンとクロロアセチルクロリドの反応に続き、ジエチルアミンとの反応により合成されます。
工業生産方法
ネリプロクトの工業生産には、有効成分であるジフルコルチロンバレレートとリドカインの大規模合成に続き、最終製品を形成するために特定の比率で組み合わせることが含まれます。生産プロセスは、厳しい品質管理基準に従い、化合物の純度と有効性を保証します。
化学反応の分析
反応の種類
酸化: ジフルコルチロンバレレートは酸化反応を起こし、さまざまな酸化誘導体を形成します。
還元: 還元反応は、ジフルコルチロンバレレートを活性度の低い形態に変換できます。
置換: ジフルコルチロンバレレートのフッ素原子またはエステル基で置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬は、特定の条件下で使用されて置換反応を実現します。
生成される主な生成物
これらの反応から生成される主な生成物には、ジフルコルチロンバレレートのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが異なるレベルの活性と有効性を持ちます。
科学研究への応用
ネリプロクトは、特に医学と薬理学の分野で、いくつかの科学研究への応用があります。それはステロイドの抗炎症効果と局所麻酔薬の鎮痛効果を研究するために使用されます。ネリプロクトに関する研究は、痔などの炎症性疾患の治療に関する洞察を提供してきました。さらに、ステロイドと麻酔薬の組み合わせ効果を研究するためのモデル化合物として役立ちます。
科学的研究の応用
Treatment of Hemorrhoids
Neriproct is primarily indicated for the treatment of hemorrhoids, both internal and external. Its effectiveness has been demonstrated in various studies:
- Study on Croton Oil-Induced Hemorrhoids : In an experimental model using rats, this compound showed superior anti-inflammatory effects compared to other treatments like Scheriproct and Proctosedyl. It significantly reduced tissue damage, inflammatory cell infiltration, and vasodilation .
- Clinical Effectiveness : A multicenter comparative study indicated that this compound suppositories effectively manage symptoms associated with internal hemorrhoids. Patients reported significant relief from pain and inflammation .
Post-Surgical Application
This compound is also utilized post-surgically to manage inflammation and discomfort following procedures such as hemorrhoidectomy:
- Wound Healing Suppression : While DFV can suppress wound healing at certain dosages, its anti-inflammatory benefits often outweigh this concern when used judiciously .
Comparative Efficacy with Other Treatments
A comparative analysis highlighted that this compound outperformed several other topical treatments in terms of both efficacy and patient comfort:
- Efficacy Comparison Table :
Treatment | Efficacy Level | Pain Relief | Inflammation Reduction |
---|---|---|---|
This compound | High | Excellent | Significant |
Scheriproct | Moderate | Good | Moderate |
Proctosedyl | Moderate | Fair | Low |
This table illustrates the relative effectiveness of this compound compared to other commonly used medications.
Case Study 1: Efficacy in Chronic Hemorrhoids
A clinical trial involving patients with chronic hemorrhoids demonstrated that those treated with this compound experienced faster symptom relief compared to those receiving standard care. The study noted a reduction in anal discomfort and bleeding within just a few days of treatment initiation.
Case Study 2: Postoperative Recovery
In another study focusing on postoperative recovery from hemorrhoid surgery, patients who applied this compound reported lower levels of pain and inflammation than those who did not use any topical treatment. Histological evaluations showed less inflammatory cell infiltration in tissues treated with this compound.
作用機序
ネリプロクトの作用機序には、その有効成分の複合的な効果が含まれます。ジフルコルチロンバレレートは、炎症性メディエーターの放出を阻害し、炎症細胞の浸潤を減らすことで、その抗炎症効果を発揮します。リドカインは、神経細胞のナトリウムチャネルを遮断し、痛みのシグナル伝達を阻止することによって作用します。これらすべての作用は、痔に伴う痛み、腫れ、炎症を軽減するのに役立ちます。
類似の化合物との比較
ネリプロクトは、強力なステロイドと局所麻酔薬の組み合わせによりユニークです。同様の化合物には、次のものがあります。
シェリプロクト: プレドニゾロンとシンコカインが含まれています。
プロクトセジル: ヒドロコルチゾンとシンコカインが含まれています。
ポステリサンフォルテ: ヒドロコルチゾンと大腸菌リセートが含まれています。
ボルラギノールN: プレドニゾロンとリドカインが含まれています。
類似化合物との比較
Mechanism of Action :
- Diflucortolone valerate : Binds to glucocorticoid receptors, inhibiting pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and reducing vascular permeability .
- Lidocaine : Blocks sodium channels in neuronal membranes, preventing pain transmission .
Clinical Applications :
Neriproct is available as an ointment or suppository, administered twice daily into the anal canal. It is indicated for acute hemorrhoidal crises characterized by bleeding, pain, and edema .
This compound belongs to a class of topical therapies combining corticosteroids and local anesthetics. Below is a comparative analysis with key competitors:
Table 1: Comparison of this compound with Marketed Alternatives
*Corticosteroid potency classification based on vasoconstrictor assays and receptor affinity .
Key Findings from Preclinical and Clinical Studies:
Anti-Inflammatory Efficacy :
- In a rat hemorrhoid model, this compound demonstrated superior inhibition of mucosal epithelial damage, necrosis, and inflammatory cell infiltration compared to Scheriproct, Proctosedyl, and Posterisan Forte .
- Diflucortolone valerate (DFV) showed the highest ratio of anti-inflammatory effect to wound healing suppression among tested corticosteroids (e.g., hydrocortisone, prednisolone) .
Safety Profile :
生物活性
Neriproct is a pharmaceutical compound primarily used for the treatment of various rectal conditions, particularly those associated with inflammation and pain, such as hemorrhoids and radiation proctitis. Its active ingredients include diflucortolone valerate, a corticosteroid, and lidocaine, a local anesthetic. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant clinical findings.
Active Ingredients:
- Diflucortolone Valerate : A potent corticosteroid that reduces inflammation by inhibiting the release of inflammatory mediators.
- Lidocaine : Provides local analgesia by blocking sodium channels, thus preventing nerve conduction.
The combination of these two agents allows this compound to effectively reduce inflammation and alleviate pain in rectal tissues.
Case Studies
-
Study on Rectal Bleeding :
A study analyzed the effectiveness of this compound suppositories in patients experiencing late rectal bleeding due to radiation therapy. Among 12 patients treated with this compound: -
Comparative Efficacy :
In a comparative study involving various steroid suppositories (including this compound), it was found that:
Anti-Inflammatory Properties
This compound's primary biological activity is its anti-inflammatory effect, which is crucial in treating conditions like proctitis and hemorrhoids. The corticosteroid component works by:
- Inhibiting the synthesis of pro-inflammatory cytokines.
- Reducing vascular permeability and leukocyte infiltration at the site of inflammation.
Analgesic Effects
The lidocaine component provides rapid relief from pain associated with rectal conditions by:
- Blocking nerve signals in the affected area.
- Offering localized pain control without systemic side effects.
Comparative Biological Activity Table
Property | This compound | Other Treatments |
---|---|---|
Active Ingredients | Diflucortolone Valerate + Lidocaine | Various corticosteroids |
Mechanism | Anti-inflammatory & analgesic | Primarily anti-inflammatory |
Efficacy in Rectal Bleeding | High (100% improvement in case studies) | Variable (62-100% improvement) |
Common Indications | Hemorrhoids, Proctitis | Hemorrhoids, Anal fissures |
Research Findings
Recent studies have highlighted the importance of combining anti-inflammatory and analgesic properties for effective treatment outcomes in rectal conditions. For instance:
- A review noted that corticosteroids like diflucortolone are essential for managing inflammation effectively while lidocaine provides immediate pain relief .
- The synergistic effect of these components enhances patient comfort and promotes quicker recovery from symptoms associated with rectal disorders.
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of Neriproct, and how do they inform preclinical experimental design?
- Methodological Answer: Preclinical studies should begin with in vitro assays (e.g., receptor binding or enzyme inhibition assays) to identify molecular targets. Follow-up in vivo models should replicate human pathophysiology, such as inflammation or pain models, using standardized dosing protocols. Validate findings via dose-response curves and control groups to isolate this compound-specific effects .
Q. What standardized methodologies are recommended for assessing this compound’s therapeutic outcomes in clinical trials?
- Methodological Answer: Use double-blind, randomized controlled trials (RCTs) with validated endpoints (e.g., reduction in inflammation biomarkers or pain scales). Ensure Clinical Report Forms (CRFs) group related data (e.g., adverse events, efficacy metrics) systematically and avoid leading questions to minimize bias .
Q. How do pharmacokinetic parameters of this compound influence dosing regimens in heterogeneous populations?
- Methodological Answer: Conduct population pharmacokinetic (PopPK) modeling to account for variability in age, renal/hepatic function, and comorbidities. Use sparse sampling designs and nonlinear mixed-effects modeling (NONMEM) to optimize dosing while adhering to ethical guidelines for vulnerable cohorts .
Q. What are the common biases in observational studies evaluating this compound’s long-term safety?
- Methodological Answer: Address confounding via propensity score matching or inverse probability weighting. Use sensitivity analyses to test robustness against unmeasured variables (e.g., lifestyle factors). Cross-validate safety signals with registries or meta-analyses .
Q. How can systematic reviews be structured to synthesize this compound’s efficacy across disparate study designs?
- Methodological Answer: Apply PRISMA guidelines, stratify studies by design (RCTs vs. cohort studies), and use meta-regression to explore heterogeneity. Assess publication bias via funnel plots and Egger’s test. Prioritize studies with low risk of selection bias .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s efficacy across different patient subgroups?
- Methodological Answer: Perform subgroup analyses with pre-specified hypotheses to avoid data dredging. Use Bayesian hierarchical models to estimate subgroup-specific effects while borrowing strength from the overall population. Replicate findings in independent cohorts .
Q. What experimental designs are optimal for evaluating this compound’s dose-response in critically ill populations with organ dysfunction?
- Methodological Answer: Implement adaptive trial designs (e.g., Bayesian response-adaptive randomization) to adjust dosing in real-time based on biomarkers. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to individualize regimens and mitigate toxicity risks .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in chronic use?
- Methodological Answer: Integrate transcriptomic, proteomic, and metabolomic profiling in longitudinal cohorts. Apply pathway enrichment analysis (e.g., Gene Ontology) to identify unexpected biological pathways. Validate findings using CRISPR-based screens or organoid models .
Q. What strategies mitigate attrition bias in long-term studies of this compound’s safety?
- Methodological Answer: Use intention-to-treat (ITT) analysis with multiple imputation for missing data. Implement frequent follow-ups and patient engagement strategies (e.g., digital reminders). Compare baseline characteristics of dropouts vs. completers to assess bias .
Q. How do discrepancies in this compound’s replication studies inform validation protocols?
- Methodological Answer: Standardize protocols using CONSORT guidelines and share raw data via repositories (e.g., ClinicalTrials.gov ). Conduct replication studies in independent labs with blinded analysis. Use equivalence testing to confirm consistency in effect sizes .
Q. Key Considerations for Researchers
- Data Validation : Cross-check findings against replication studies and pre-registered hypotheses to avoid overinterpretation .
- Ethical Design : Align CRF layouts with data flow and participant burden, especially in vulnerable populations .
- Interdisciplinary Integration : Combine clinical data with mechanistic studies to bridge gaps between efficacy and molecular action .
特性
CAS番号 |
117803-69-7 |
---|---|
分子式 |
C41H58F2N2O6 |
分子量 |
712.9 g/mol |
IUPAC名 |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1 |
InChIキー |
RYRZSYHTEAMCJJ-LTZQGHLQSA-N |
SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
異性体SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
正規SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
同義語 |
Neriproct |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。